4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene
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Overview
Description
4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene typically involves the introduction of the tert-butylsulfanyl group onto a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a tert-butylthiol reacts with a fluorinated benzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Benzene derivatives with substituted nucleophiles.
Scientific Research Applications
4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
4-Tert-butylsulfanyl-1-methylbenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-1-methylbenzene:
4-Tert-butylsulfanyl-2-fluorobenzene: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene is unique due to the combination of the tert-butylsulfanyl group, fluorine atom, and methyl group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-tert-butylsulfanyl-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWVLBVAHQLJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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